2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole
Description
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S2/c14-13(15,16)10-3-1-2-4-11(10)23(19,20)18-7-9(8-18)21-12-17-5-6-22-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACSCZWIFGWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Thiazole Ring Formation: The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines and thiazoles.
Scientific Research Applications
2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.
Mechanism of Action
The mechanism of action of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation.
Receptor Modulation: It may interact with receptors, either agonizing or antagonizing their activity, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Azetidine-Thiazole Derivatives
- 2-{[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole (CM835330): This compound replaces the trifluoromethylbenzenesulfonyl group with a xanthene-carbonyl substituent. The xanthene moiety introduces bulkiness and aromaticity, likely reducing solubility compared to the target compound.
- Compounds 9a–9f () :
These derivatives feature benzimidazole-triazole-thiazole acetamide scaffolds. While lacking the azetidine ring, their thiazole core and aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) highlight the role of halogenation in modulating activity. For instance, 9c (4-bromophenyl) showed superior docking scores in molecular studies, suggesting halogen substituents enhance target binding .
Trifluoromethyl-Containing Compounds
- Fluorinated Cell Division Inhibitors (): Compounds like D.1.8–D.1.15 incorporate ethynylquinolyl-oxy-acetamide groups with trifluoromethyl or fluoroethyl substituents. The trifluoromethyl group in these inhibitors improves membrane permeability and resistance to oxidative metabolism, a trait shared with the target compound .
Functional Properties
Physicochemical Data
| Compound | Molecular Weight | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|
| Target Compound | ~434.3* | Not reported | ~2.8 (estimated) |
| CM835330 (xanthene-carbonyl analogue) | ~481.4 | Not reported | ~3.5 (estimated) |
| 9c (4-bromophenyl derivative) | 562.9 | 240–242 | ~3.1 |
*Calculated based on structural formula. Data for 9c sourced from .
Biological Activity
The compound 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.4 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological potency.
Mechanisms of Biological Activity
-
Tyrosinase Inhibition :
- Compounds related to thiazole scaffolds have demonstrated significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is particularly important in cosmetic applications for skin lightening .
- The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and azetidine moieties can enhance tyrosinase inhibition potency.
- Antimicrobial Activity :
- Anticancer Potential :
Case Study 1: Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of several thiazole derivatives, including those with azetidine structures. The results indicated that specific substitutions on the thiazole ring significantly enhanced inhibitory potency, with IC50 values ranging from 0.51 μM to over 200 μM depending on the compound structure .
Case Study 2: Antimicrobial Efficacy
Research conducted on various thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating strong antibacterial activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
